molecular formula C23H25N3O3 B2777473 N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-(2,4-dimethylphenyl)ethanediamide CAS No. 898429-51-1

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-(2,4-dimethylphenyl)ethanediamide

Cat. No.: B2777473
CAS No.: 898429-51-1
M. Wt: 391.471
InChI Key: PUDVDXBBPRYTLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-(2,4-dimethylphenyl)ethanediamide is a synthetic organic compound featuring a tetrahydroquinoline core substituted with a cyclopropanecarbonyl group and an ethanediamide (oxalamide) linker to a 2,4-dimethylaniline moiety. The tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, frequently explored for its potential to interact with various biological targets . Specifically, substituted 1,2,3,4-tetrahydroquinolin-7-yl derivatives have been investigated as acetylcholinesterase inhibitors for the treatment of neurodegenerative diseases such as Alzheimer's . Other compounds within this structural class have been reported as renin inhibitors, targeting cardiovascular conditions . The presence of the ethanediamide group is a significant functional feature, as this moiety can act as a hydrogen bond donor and acceptor, potentially contributing to high-affinity binding with target proteins. This compound is intended for research purposes only by qualified laboratory professionals. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-N'-(2,4-dimethylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O3/c1-14-5-10-19(15(2)12-14)25-22(28)21(27)24-18-9-8-16-4-3-11-26(20(16)13-18)23(29)17-6-7-17/h5,8-10,12-13,17H,3-4,6-7,11H2,1-2H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUDVDXBBPRYTLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C(=O)NC2=CC3=C(CCCN3C(=O)C4CC4)C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-(2,4-dimethylphenyl)ethanediamide is a complex organic compound with significant potential in medicinal chemistry. This compound features a unique quinoline core that is known for its diverse biological activities. Understanding its biological activity is crucial for exploring its therapeutic applications.

Chemical Structure

The compound's chemical structure can be represented as follows:

  • Molecular Formula: C18H24N2O2
  • Molecular Weight: 300.39536 g/mol
  • IUPAC Name: this compound
  • SMILES: CC(C)CC(=O)Nc3ccc2CCCN(C(=O)C1CC1)c2c3

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The quinoline core can interact with enzymes and receptors, potentially leading to inhibition or activation of specific pathways. The cyclopropanecarbonyl group may enhance binding affinity and specificity for its biological targets .

Anticancer Activity

Research has indicated that compounds with similar structures exhibit anticancer properties. For instance, derivatives of quinoline have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

Anti-inflammatory Effects

The compound may also possess anti-inflammatory properties due to its ability to inhibit cyclooxygenase (COX) enzymes. COX inhibitors are crucial in managing inflammation and pain .

Neuroprotective Properties

Studies suggest that quinoline derivatives can provide neuroprotection by modulating neuroinflammatory responses and promoting neuronal survival under stress conditions. This indicates potential applications in treating neurodegenerative diseases.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

  • Synthesis and Evaluation : A series of sulfonamide-containing 1,5-diarylpyrazole derivatives were synthesized and evaluated for their ability to block COX-2 in vitro and in vivo. This work highlighted the importance of structural modifications in enhancing biological activity .
  • Structure-Activity Relationship (SAR) : Extensive SAR studies on similar compounds have demonstrated that modifications to the quinoline structure can significantly impact biological efficacy and selectivity against various targets .
  • Pharmacokinetics : Understanding the pharmacokinetic profiles of related compounds is essential for determining their therapeutic potential. Research indicates that certain structural features can improve bioavailability and reduce metabolic degradation .

Data Table: Comparison of Biological Activities

Compound NameActivity TypeTarget Enzyme/PathwayReference
Quinoline Derivative AAnticancerApoptosis Induction
Quinoline Derivative BAnti-inflammatoryCOX Inhibition
Quinoline Derivative CNeuroprotectiveNeuroinflammation Modulation

Scientific Research Applications

Mechanism of Action : The biological activity of N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-(2,4-dimethylphenyl)ethanediamide is primarily attributed to its interaction with specific molecular targets in the body. The mechanisms may include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, leading to potential anti-inflammatory effects.
  • Receptor Modulation : It could interact with various receptors, influencing cellular signaling pathways that regulate physiological responses.

Pharmacological Studies

Research has indicated that compounds similar to this compound exhibit promising pharmacological properties. For instance:

  • Anti-Cancer Activity : Studies have shown that tetrahydroquinoline derivatives can induce apoptosis in cancer cells. This compound's structure suggests it may similarly affect cell viability in various cancer lines.

Neuroprotective Effects

Recent investigations have highlighted the potential neuroprotective effects of compounds within this chemical class. They may offer therapeutic benefits in neurodegenerative diseases by modulating neuroinflammatory responses.

Antimicrobial Properties

The unique structure of this compound may also confer antimicrobial properties. Research into related compounds has demonstrated efficacy against various bacterial strains.

Case Study 1: Anti-Cancer Potential

A study explored the anti-cancer effects of tetrahydroquinoline derivatives on breast cancer cells. The results indicated that these compounds could significantly reduce cell proliferation and induce apoptosis through caspase activation pathways.

Case Study 2: Neuroprotection

In a model of neurodegeneration induced by oxidative stress, a related compound demonstrated significant protective effects on neuronal cells by reducing reactive oxygen species (ROS) levels and enhancing antioxidant enzyme activity.

Comparison with Similar Compounds

The compound’s structural and functional analogs can be categorized based on core scaffolds, substituents, and synthetic routes. Below is a comparative analysis:

Structural Analogs with Tetrahydroquinoline or Cyclopropane Moieties
Compound Name / ID Key Structural Features Synthesis Conditions Melting Point/Physical State Source
N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-(2,4-dimethylphenyl)ethanediamide Tetrahydroquinoline + cyclopropanecarbonyl + ethanediamide + 2,4-dimethylphenyl Not explicitly described; commercial availability via Life Chemicals Not reported
N-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide (24) Tetrahydroquinoline + methanesulfonamide THF, methanesulfonyl chloride, acetonitrile; purified via water wash and drying 236–237°C
N,N-Diethyl-2-(4-methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide Cyclopropane + carboxamide + 4-methoxyphenoxy Silica gel chromatography (hexanes/EtOAc 5:1); diastereomeric ratio 23:1 Colorless oil

Key Observations :

  • Synthetic Complexity : While analogs like compound 24 are synthesized via straightforward sulfonylation , the target compound’s cyclopropanecarbonyl group likely requires specialized cyclopropanation or coupling steps, inferred from its commercial scarcity .
Functional Analogs with Aromatic Substitutions
Compound Name / ID Aromatic Substituent Biological/Industrial Relevance Source
This compound 2,4-Dimethylphenyl Not explicitly stated; potential pesticide/medicinal use
N'-(3-chloro-4-methylphenyl)-N,N-dimethylurea (chlorotoluron) 3-Chloro-4-methylphenyl Herbicide (inhibits photosynthesis)
N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-(3-nitrophenyl)ethanediamide 3-Nitrophenyl Commercial analog with nitro group; higher polarity

Key Observations :

  • Substituent Impact : The 2,4-dimethylphenyl group in the target compound contrasts with electron-withdrawing groups (e.g., nitro in or chloro in ), suggesting differences in lipophilicity and metabolic stability.
  • Commercial Availability : Both the dimethylphenyl and nitrophenyl variants are marketed by Life Chemicals, indicating modular synthesis for substituent diversification .
Physicochemical and Commercial Comparison
Property Target Compound Compound 21 Compound 22 Nitrophenyl Analog
Purity ≥90% Not reported Not reported ≥90%
Melting Point Not reported 220–221°C 281–282°C Not reported
Price (100 mg) $248.0 Not commercial Not commercial $248.0
Synthetic Yield Not reported Not reported Not reported 78% (diastereomers)

Key Observations :

  • Thermal Stability : High melting points in analogs 21 and 22 (>220°C) suggest crystalline stability, whereas the target compound’s melting point remains uncharacterized.
  • Cost Efficiency : The target compound and its nitrophenyl analog share identical pricing, implying similar production costs despite differing substituents .

Q & A

Q. What are the foundational synthetic pathways for N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-(2,4-dimethylphenyl)ethanediamide?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions, including:
  • Cyclopropanecarbonyl introduction : Acylation of the tetrahydroquinoline core using cyclopropanecarbonyl chloride under anhydrous conditions (e.g., dichloromethane, 0–5°C) .
  • Ethanediamide coupling : Amide bond formation between the tetrahydroquinoline intermediate and 2,4-dimethylphenylamine via carbodiimide-mediated coupling (e.g., EDC/HOBt in DMF) .
  • Purification : High-performance liquid chromatography (HPLC) or column chromatography (silica gel, ethyl acetate/hexane gradients) for isolation .
  • Key Parameters : Reaction temperature, solvent polarity, and stoichiometric ratios significantly impact yields (e.g., excess acylating agent improves cyclopropanecarbonyl incorporation) .

Q. Which spectroscopic techniques are critical for structural validation of this compound?

  • Methodological Answer :
  • NMR Spectroscopy :
  • ¹H/¹³C NMR : Assigns proton environments (e.g., cyclopropane ring protons at δ 1.2–1.5 ppm; aromatic protons of dimethylphenyl at δ 6.8–7.2 ppm) .
  • 2D NMR (COSY, HSQC) : Confirms connectivity between tetrahydroquinoline and ethanediamide moieties .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ peak matching theoretical mass ± 0.001 Da) .
  • Infrared (IR) Spectroscopy : Confirms amide C=O stretches (~1650–1680 cm⁻¹) and cyclopropane C-H bends (~3050 cm⁻¹) .

Q. How can initial bioactivity screening be designed for this compound?

  • Methodological Answer :
  • In vitro assays :
  • Enzyme inhibition : Test against kinases (e.g., EGFR, IC₅₀ determination via fluorescence polarization) .
  • Cellular viability : MTT assay in cancer cell lines (e.g., HCT-116, IC₅₀ calculation) .
  • Receptor binding : Radioligand displacement assays (e.g., GPCR targets using ³H-labeled ligands) .
  • Controls : Include positive controls (e.g., staurosporine for kinase inhibition) and solvent-only blanks to rule out artifacts .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

  • Methodological Answer :
  • Substituent Variation :
  • Cyclopropane vs. other acyl groups : Compare with acetyl or thiophene-sulfonyl analogs to assess steric/electronic effects .
  • Phenyl ring modifications : Introduce halogens (e.g., 4-F) or electron-withdrawing groups to modulate lipophilicity .
  • Computational docking : Use AutoDock Vina to predict binding poses with target proteins (e.g., kinase ATP-binding pockets) .
  • Data Analysis : Correlate IC₅₀ values with substituent Hammett constants (σ) or logP values .

Q. What experimental design strategies address contradictions in bioactivity data across studies?

  • Methodological Answer :
  • Source of variability :
  • Assay conditions : Standardize buffer pH (e.g., 7.4 vs. 6.8) and incubation time .
  • Cell line heterogeneity : Use isogenic cell lines or primary cells to reduce genetic variability .
  • Statistical validation : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare replicates .
  • Meta-analysis : Aggregate data from multiple studies using funnel plots to detect publication bias .

Q. How can reaction conditions be optimized for scalability in multi-step synthesis?

  • Methodological Answer :
  • Design of Experiments (DoE) :
FactorRangeOptimal Value
Temperature0–25°C10°C (acyl step)
SolventDCM/THFTHF (coupling step)
Catalyst Loading1–5 mol%3 mol% (EDC)
  • Pilot-scale challenges :
  • Exothermic reactions : Use jacketed reactors for temperature control during cyclopropanecarbonylation .
  • Purification : Switch from column chromatography to centrifugal partition chromatography (CPC) for higher throughput .

Q. What computational methods predict metabolic stability and toxicity?

  • Methodological Answer :
  • ADMET Prediction :
  • Software : SwissADME or ADMETLab 2.0 to estimate CYP450 inhibition and hepatotoxicity .
  • Quantum Mechanics : Density Functional Theory (DFT) calculates HOMO/LUMO gaps to assess reactivity .
  • Molecular Dynamics (MD) : Simulate binding to hERG channels (e.g., Desmond MD) to predict cardiotoxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.